molecular formula C16H13FN2O2S B2724254 (E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 312750-16-6

(E)-4-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2724254
CAS No.: 312750-16-6
M. Wt: 316.35
InChI Key: KSNFATNBEJUSFT-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Fluorescent Sensors Development

Benzimidazole and benzothiazole conjugates, including structures similar to the query compound, have been designed and synthesized for the detection of metal ions such as Al³⁺ and Zn²⁺. These compounds exhibit solvatochromic behavior with large Stokes shifts and good sensitivity and selectivity towards the mentioned ions, which could be potentially useful in various sensing applications (G. Suman et al., 2019).

Antimicrobial Activity

Compounds containing fluorobenzamide groups, including those with thiazole and thiazolidine moieties, have been synthesized and shown promising antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom in the benzoyl group enhances their antimicrobial efficacy, highlighting their potential as antimicrobial agents (N. Desai et al., 2013).

Antitumor and Anticancer Activity

Research into fluorine-containing benzamide analogs has explored their potential for imaging sigma-2 receptor status in solid tumors, which is crucial for cancer diagnosis and treatment planning. Compounds with moderate to high affinity for sigma-2 receptors have been synthesized and evaluated, with some showing high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models, indicating their potential in oncology (Z. Tu et al., 2007).

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-19-14-12(21-2)4-3-5-13(14)22-16(19)18-15(20)10-6-8-11(17)9-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNFATNBEJUSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.